molecular formula C6H5ClO4S2 B1586718 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 59337-92-7

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B1586718
CAS No.: 59337-92-7
M. Wt: 240.7 g/mol
InChI Key: PJVJBDAUWILEOG-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol. This compound is characterized by the presence of a thiophene ring, a chlorosulfonyl group, and a carboxylate ester group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid or its derivatives.

  • Chlorosulfonylation Reaction: The thiophene ring undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the thiophene ring.

  • Esterification: The resulting compound is then esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Sulfonyl Chlorides: Oxidation reactions can yield sulfonyl chlorides.

  • Sulfonic Acids: Reduction reactions can produce sulfonic acids.

  • Substitution Products: Nucleophilic substitution reactions can result in a variety of substitution products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and thiophene derivatives.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic applications.

  • Industry: The compound is used in the production of materials, such as polymers and coatings, due to its reactive sulfonyl group.

Safety and Hazards

“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate exerts its effects involves its reactivity with various functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Methyl 3-(chlorosulfonyl)propanoate: This compound has a similar structure but lacks the thiophene ring.

  • Methyl 3-(chlorosulfonyl)benzoate: This compound features a benzene ring instead of a thiophene ring.

Uniqueness:

  • Thiophene Ring: The presence of the thiophene ring in Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate distinguishes it from similar compounds, providing unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJBDAUWILEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886355
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-92-7
Record name Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59337-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carbomethoxy-3-thiophenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

48 G. (0.196 mol) of the obtained 3-chlorosulfonylthiophene-2-carboxylic acid chloride are dissolved in 500 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 3 hours [until no more hydrogen chloride evolution]. The mixture is evaporated to dryness in vacuo and the residue allowed to crystallize out. There is obtained pure 3-chlorsulfonylthiophene-2-carboxylic acid methyl ester. 2.41 G. (0.010 mol) of the obtained 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester are dispersed together with 1.53 g. of sarcosine ethyl ester hydrochloride in 10 ml. of absolute pyridine and stirred at room temperature. After 2 hours, the mixture is poured on to 50 ml. of ice-cold 2-N hydrochloric acid and extracted five times with 20 ml. of methylene chloride each time. The combined organic phases are dried over sodium sulfate, filtered and evaporated. The crystalline residue is digested with a small amount of ice-cold ethanol.
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0.196 mol
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Synthesis routes and methods II

Procedure details

7.4 G. of crude 3-sulfothiophene-2-carboxylic acid methyl ester are dissolved in 50 ml. of thionyl chloride and boiled to reflux for 16 hours. The mixture is then evaporated to dryness in vacuo and the remaining bright-yellow oil is brought to crystallization with petroleum ether. There is obtained 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
Name
3-sulfothiophene-2-carboxylic acid methyl ester
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Synthesis routes and methods III

Procedure details

Name
COC(=O)c1sccc1S(=O)(=O)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions that Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. What challenges arise during its production, specifically regarding the solvent used?

A1: The production of this compound utilizes a significant amount of acetic acid as a solvent []. This presents a challenge as recovering and reusing the acetic acid from the effluent is difficult due to the presence of other components []. The research explored different methods to address this, finding that extraction, rather than azeotropic distillation, proved more effective for acetic acid recovery and reuse [].

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